molecular formula C11H10F4N2O B12071009 1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Cat. No.: B12071009
M. Wt: 262.20 g/mol
InChI Key: IQQIPNRWSIVBEW-UHFFFAOYSA-N
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Description

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and has similar reactivity.

    N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: Known for its role as a necroptosis inhibitor, this compound has structural similarities and comparable biological activities.

Uniqueness

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H10F4N2O

Molecular Weight

262.20 g/mol

IUPAC Name

1-amino-N-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C11H10F4N2O/c12-8-2-1-6(5-7(8)11(13,14)15)17-9(18)10(16)3-4-10/h1-2,5H,3-4,16H2,(H,17,18)

InChI Key

IQQIPNRWSIVBEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

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